1-({ethyl[(2-methylphenyl)methyl]amino}methyl)-2,3-dihydro-1H-indole-2,3-dione
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Overview
Description
N-Alkylation: The indole core is then subjected to N-alkylation using ethyl bromide and a base such as potassium carbonate to introduce the ethyl group.
Reaction Conditions: The reaction is usually performed in an aprotic solvent like dimethylformamide (DMF) at room temperature.
Amino Group Addition:
Reductive Amination: The final step involves the reductive amination of the indole derivative with 2-methylbenzylamine in the presence of a reducing agent like sodium cyanoborohydride.
Reaction Conditions: This reaction is typically carried out in methanol or ethanol at room temperature.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.
Types of Reactions:
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Oxidation:
- The compound can undergo oxidation reactions, particularly at the indole core, leading to the formation of indole-2,3-dione derivatives.
Common Reagents: Potassium permanganate, chromium trioxide.
Major Products: Indole-2,3-dione derivatives.
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Reduction:
- Reduction of the carbonyl groups in the indole-2,3-dione can yield the corresponding dihydroindole derivatives.
Common Reagents: Sodium borohydride, lithium aluminum hydride.
Major Products: Dihydroindole derivatives.
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Substitution:
- Electrophilic substitution reactions can occur at the benzene ring of the indole core.
Common Reagents: Halogens (chlorine, bromine), nitrating agents.
Major Products: Halogenated or nitrated indole derivatives.
Chemistry:
- Used as a building block for the synthesis of more complex organic molecules.
- Studied for its reactivity and potential to form new chemical entities.
Biology:
- Investigated for its potential as a bioactive molecule with antimicrobial, antiviral, and anticancer properties.
Medicine:
- Explored as a lead compound in drug discovery programs targeting various diseases.
- Potential applications in the development of new pharmaceuticals.
Industry:
- Utilized in the synthesis of dyes, pigments, and other industrial chemicals.
- Potential use in the development of new materials with unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-({ethyl[(2-methylphenyl)methyl]amino}methyl)-2,3-dihydro-1H-indole-2,3-dione typically involves multi-step organic reactions
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Indole Core Synthesis:
Fischer Indole Synthesis: This method involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions to form the indole core.
Reaction Conditions: Typically, the reaction is carried out in the presence of a strong acid like hydrochloric acid or sulfuric acid at elevated temperatures.
Mechanism of Action
The mechanism of action of 1-({ethyl[(2-methylphenyl)methyl]amino}methyl)-2,3-dihydro-1H-indole-2,3-dione is largely dependent on its interaction with biological targets. The compound may exert its effects through:
Binding to Receptors: Interaction with specific receptors in the body, leading to modulation of biological pathways.
Enzyme Inhibition: Inhibition of key enzymes involved in disease processes.
Signal Transduction: Modulation of signal transduction pathways, affecting cellular responses.
Comparison with Similar Compounds
- 1-({ethyl[(phenyl)methyl]amino}methyl)-2,3-dihydro-1H-indole-2,3-dione
- 1-({ethyl[(2-chlorophenyl)methyl]amino}methyl)-2,3-dihydro-1H-indole-2,3-dione
Comparison:
- Structural Differences: The presence of different substituents on the phenyl ring (e.g., methyl, chloro) can significantly alter the compound’s chemical and biological properties.
- Biological Activity: Variations in substituents can lead to differences in receptor binding affinity, enzyme inhibition potency, and overall biological activity.
- Unique Properties: The specific combination of functional groups in 1-({ethyl[(2-methylphenyl)methyl]amino}methyl)-2,3-dihydro-1H-indole-2,3-dione may confer unique properties, such as enhanced stability or selectivity for certain biological targets.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
CAS No. |
2639459-25-7 |
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Molecular Formula |
C19H20N2O2 |
Molecular Weight |
308.4 |
Purity |
91 |
Origin of Product |
United States |
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